Product packaging for 3,5-Difluoropropiophenone(Cat. No.:CAS No. 135306-45-5)

3,5-Difluoropropiophenone

Cat. No.: B1345727
CAS No.: 135306-45-5
M. Wt: 170.16 g/mol
InChI Key: FVDQWXARVQADKN-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

In the realms of organic and medicinal chemistry, 3,5-Difluoropropiophenone is primarily recognized as a versatile synthetic intermediate. lookchem.com The presence of fluorine atoms, which are potent electron-withdrawing groups, influences the reactivity of the aromatic ring and the adjacent carbonyl group. This allows the compound to serve as a precursor for a diverse range of more complex molecules through various chemical transformations.

Key reactions involving this compound include:

Oxidation: The propiophenone (B1677668) structure can be oxidized to form corresponding carboxylic acids.

Reduction: The ketone functional group is readily reduced to a secondary alcohol, a common step in building more elaborate molecular architectures.

Substitution: The fluorine atoms on the phenyl ring can potentially be replaced through nucleophilic aromatic substitution reactions, although this often requires harsh conditions.

Alpha-Halogenation: The position adjacent to the carbonyl group can be halogenated, as seen in the synthesis of 2-Bromo-3',5'-difluoropropiophenone, creating a new reactive site for further functionalization. google.com

The true significance of this compound in medicinal chemistry lies in its role as a scaffold for drug discovery. Fluorinated compounds are of increasing importance in pharmaceuticals, often leading to enhanced metabolic stability and bioactivity. The 3,5-difluorophenyl motif is a key component in the development of new therapeutic agents. For instance, derivatives of this compound have been investigated as monoamine reuptake inhibitors, which are crucial for treating conditions like addiction. google.comidrblab.net The specific substitution pattern is believed to influence the compound's interaction with biological targets such as enzymes and receptors. Furthermore, the incorporation of fluorine can be a strategy to improve the pharmacokinetic properties of drug candidates. nih.gov

Interdisciplinary Relevance in Chemical Sciences

The utility of this compound extends beyond the confines of traditional organic and medicinal chemistry, demonstrating its interdisciplinary relevance.

Material Science: Fluorinated compounds are explored in material science for their unique properties, including high thermal stability and chemical resistance. While specific research on this compound in this area is not extensively documented, related fluorinated aromatic ketones are investigated as components for durable coatings and advanced polymers. The symmetric difluoro substitution pattern may influence properties like crystallinity and dipole moments, which are critical in the design of new materials.

Agrochemicals: Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to enhance the efficacy and selectivity of products like pesticides and herbicides. lookchem.com The structural features of this compound make it a potential intermediate for the synthesis of new agrochemicals with improved environmental profiles. lookchem.com

Environmental and Analytical Chemistry: In a study focused on producing biofuel from waste through hydrothermal liquefaction, this compound was identified as one of the chemical compounds present in the resulting bio-oil when processing polyethylene (B3416737) terephthalate (B1205515) (PET). aip.org This finding highlights its relevance in the analytical chemistry of biofuels and waste valorization processes, contributing to the broader field of sustainable chemistry and renewable energy research.

The study of such compounds requires a multidisciplinary approach, integrating knowledge from organic synthesis, physical chemistry, and materials science to fully exploit their potential. lancs.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O B1345727 3,5-Difluoropropiophenone CAS No. 135306-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQWXARVQADKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159306
Record name 3,5-Difluoropropiophenone
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135306-45-5
Record name 3,5-Difluoropropiophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Difluoropropiophenone
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Record name 135306-45-5
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Advanced Synthetic Methodologies and Pathways for 3,5 Difluoropropiophenone and Its Analogues

Strategic Approaches to Propiophenone (B1677668) Core Synthesis

The construction of the fundamental propiophenone structure can be achieved through several established and innovative catalytic methods. For 3,5-difluoropropiophenone, these methods are adapted to accommodate the pre-fluorinated aromatic starting material or to build the core before fluorination.

A primary and widely used method is the Friedel-Crafts acylation. google.comwikipedia.org This reaction typically involves the acylation of an aromatic ring with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. To synthesize this compound directly, 1,3-difluorobenzene (B1663923) would serve as the aromatic substrate.

An alternative commercial approach involves the high-temperature, vapor-phase cross-decarboxylation of a carboxylic acid with propionic acid over a catalyst. google.comgoogle.com In this process, benzoic acid and propionic acid react over a catalyst like calcium acetate (B1210297) and alumina (B75360) at 450–550 °C to yield propiophenone. wikipedia.orggoogleapis.com

While this compound itself is achiral, the synthesis of its analogues often requires the creation of stereogenic centers. Stereoselectivity is typically introduced at the carbonyl group through asymmetric reduction or at the α-carbon through enantioselective alkylation or fluorination.

One common strategy involves the stereoselective reduction of the ketone to a secondary alcohol. stackexchange.com This transformation can be accomplished using chiral reducing agents or catalysts, leading to the formation of enantioenriched 1-(3,5-difluorophenyl)propan-1-ol. Frustrated Lewis Pairs (FLPs) have also been utilized in stereoselective synthesis, for example, in the monoselective C-F activation of geminal difluoroalkanes to access stereoenriched fluorocarbons. nih.govsemanticscholar.org

Innovations in the synthesis of the propiophenone core focus on improving efficiency and reducing environmental impact. A significant alternative to classic Friedel-Crafts reactions is the catalytic vapor-phase cross-decarboxylation process. googleapis.comgoogle.com This method avoids the use of corrosive Lewis acids and large amounts of solvent. google.com Research in this area aims to suppress the formation of by-products, such as isobutyrophenone, by introducing diluents like water or secondary alcohols into the feed stream. google.comgoogle.com

The table below summarizes key catalytic approaches for the synthesis of the propiophenone core.

Table 1: Comparison of Catalytic Methods for Propiophenone Core Synthesis

Method Typical Reactants Catalyst Conditions Advantages Disadvantages
Friedel-Crafts Acylation Benzene (or derivative), Propanoyl Chloride Lewis Acid (e.g., AlCl₃) Anhydrous Solvent High Yield, Versatility Corrosive Catalyst, Waste Disposal google.com

| Vapor-Phase Cross-Decarboxylation | Benzoic Acid, Propionic Acid | Calcium Acetate on Alumina | 400-600 °C, Vapor Phase | Avoids Lewis Acids, Continuous Process | High Temperatures, By-product Formation google.comgoogleapis.com |

Regioselective Fluorination Techniques

Achieving the specific 3,5-difluoro substitution pattern on the propiophenone scaffold is a critical challenge that can be addressed through either direct fluorination of the propiophenone molecule or by constructing the molecule from a pre-fluorinated building block. The introduction of fluorine can profoundly alter a molecule's biological properties, including bioavailability and metabolic stability. sigmaaldrich.com

Direct C-H fluorination of an aromatic ring is a powerful but often challenging strategy due to the high reactivity of fluorinating agents and the need for regiochemical control. The propionyl group of propiophenone is an electron-withdrawing, meta-directing group. Therefore, direct electrophilic fluorination of propiophenone would be expected to first yield 3-fluoropropiophenone. A second fluorination step would then be directed to the other meta-position, C5, to yield the desired this compound.

Modern electrophilic fluorinating agents, often containing an N-F bond, are preferred over hazardous elemental fluorine. researchgate.net Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability, selectivity, and safer handling. mdpi.com These reagents can be used in conjunction with transition-metal catalysis or photoredox conditions to facilitate C-H activation. mdpi.com

Indirect methods offer greater control over regioselectivity by utilizing precursors where the fluorine atoms are already in place or are introduced via more controlled multi-step sequences.

Synthesis from Pre-fluorinated Substrates: The most straightforward indirect route is to perform a Friedel-Crafts acylation on 1,3-difluorobenzene with propanoyl chloride. This approach guarantees the 3,5-difluoro substitution pattern on the final product.

Sandmeyer-type Reactions: The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring. organic-chemistry.org This process involves the thermal decomposition of a diazonium tetrafluoroborate salt, which can be prepared from the corresponding aniline. A hypothetical synthesis of this compound could start from 3,5-diaminopropiophenone.

The table below outlines various fluorinating agents and their applications.

Table 2: Selected Reagents for Aromatic Fluorination

Reagent Class Example(s) Typical Application Characteristics
Electrophilic N-F Reagents Selectfluor, NFSI Direct C-H fluorination, α-fluorination of ketones mdpi.com Crystalline solids, stable, safer than F₂ gas sigmaaldrich.commdpi.com
Nucleophilic Fluoride Sources Potassium Fluoride (KF), Cesium Fluoride (CsF) Nucleophilic aromatic substitution (SNAr) rsc.org Requires activated substrates or metal catalysis

| Deoxyfluorination Reagents | Diethylaminosulfur trifluoride (DAST) | Conversion of phenols to aryl fluorides | Nucleophilic fluorination of hydroxyl groups sigmaaldrich.com |

Derivatization and Functionalization Reactions of the this compound Scaffold

The this compound scaffold offers several sites for further chemical modification, primarily at the ketone functional group and the α-carbon position. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the carbonyl group and the aromatic ring.

Key functionalization reactions include:

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride in methanol or ethanol. stackexchange.com This creates a chiral center, opening pathways to various stereoisomers.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. researchgate.net This two-step process typically involves the formation of an imine by reacting the ketone with an amine, followed by hydrogenation of the imine. researchgate.net

α-Fluorination: The α-position of the ketone can be directly fluorinated using electrophilic N-F reagents, such as Accufluor™ NFTh in methanol, to produce α-fluoroketones. organic-chemistry.orgorganic-chemistry.org This reaction allows for the synthesis of analogues with additional fluorine atoms on the side chain.

Acylation for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), related compounds are often derivatized. Acylation using fluorinated anhydrides like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) improves chromatographic performance. nih.gov

The table below details common derivatization reactions for the propiophenone scaffold.

Table 3: Functionalization Reactions of the Propiophenone Scaffold

Reaction Reagents Product Type Purpose
Carbonyl Reduction Sodium Borohydride (NaBH₄) Secondary Alcohol Introduce chirality, create alcohol analogues stackexchange.com
Reductive Amination Amine (e.g., Benzylamine), H₂/Catalyst Secondary or Tertiary Amine Synthesis of amine-containing derivatives researchgate.net
α-Fluorination Selectfluor, NFTh α-Fluoroketone Introduce additional fluorine atoms organic-chemistry.orgorganic-chemistry.org

| Acylation | Pentafluoropropionic anhydride (PFPA) | Acylated Derivative | Enhance performance in analytical methods nih.gov |


Reactions at the Propiophenone Side Chain

The propiophenone side chain offers several avenues for synthetic modification, primarily centered around the reactivity of the carbonyl group and the adjacent α-carbon.

One of the most common reactions at the α-position of ketones is halogenation . This reaction can proceed under either acidic or basic conditions. While no specific studies on the α-halogenation of this compound were identified, the general mechanism for propiophenone involves the formation of an enol or enolate intermediate, which then reacts with a halogenating agent. For instance, chlorination of propiophenone in an alkaline aqueous solution has been studied, revealing the formation of α-hydroxypropiophenone as an initial intermediate. This suggests that similar transformations could be applied to this compound to introduce functional handles for further derivatization.

Table 1: Potential Side Chain Reactions of this compound

Reaction TypeReagents and Conditions (Hypothetical)Expected Product
α-HalogenationBr₂, Acetic Acid2-Bromo-3',5'-difluoropropiophenone
α-HydroxylationBase, then oxidation2-Hydroxy-3',5'-difluoropropiophenone
Mannich ReactionFormaldehyde, Secondary Amine, Acid catalystβ-Amino-3',5'-difluoropropiophenone derivative
Aldol CondensationAldehyde/Ketone, Acid/Base catalystα,β-Unsaturated ketone derivative

Aromatic Substitution Reactions

The difluorinated benzene ring of this compound is susceptible to electrophilic aromatic substitution, although the presence of the deactivating propiophenone group and the two fluorine atoms influences the regioselectivity and reaction rate. The propiophenone group is a meta-director, while fluorine atoms are ortho, para-directors, albeit deactivating. This complex interplay of directing effects can lead to a mixture of products.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and sulfonation. For example, nitration would likely introduce a nitro group at a position meta to the propiophenone group. However, the combined deactivating effect of the existing substituents would necessitate harsh reaction conditions.

Table 2: Potential Aromatic Substitution Reactions of this compound

Reaction TypeReagents and Conditions (Hypothetical)Potential Product(s)
NitrationHNO₃, H₂SO₄3,5-Difluoro-x-nitropropiophenone
BrominationBr₂, FeBr₃3,5-Difluoro-x-bromopropiophenone
SulfonationFuming H₂SO₄3,5-Difluoro-x-sulfonic acid propiophenone

Formation of Substituted Derivatives with Novel Functional Groups

The synthesis of derivatives of this compound with novel functional groups can be achieved by combining reactions at the side chain and the aromatic ring, or by utilizing the existing functional groups as handles for further transformations. For instance, an α-brominated derivative could serve as a precursor for a variety of nucleophilic substitution reactions, introducing amines, azides, or other functional groups.

Furthermore, the carbonyl group itself can be a site for derivatization. Reactions such as reductive amination or the formation of oximes and hydrazones can introduce nitrogen-containing functionalities, which are common in bioactive molecules.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product distribution. The primary synthetic route to this compound is expected to be the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride or propanoic anhydride.

Kinetic Analysis of Reaction Rates

For the acylation of 1,3-difluorobenzene, the two deactivating fluorine atoms would be expected to decrease the reaction rate compared to benzene. Kinetic studies on similar systems, such as the chlorination of propiophenone, have been performed to determine pKa values and reaction courses. Such studies provide a framework for how the kinetics of reactions involving this compound could be investigated.

Identification and Characterization of Reaction Intermediates

The mechanism of Friedel-Crafts acylation involves the formation of key intermediates. The first step is the generation of an acylium ion (R-C≡O⁺) from the reaction of the acylating agent with the Lewis acid catalyst. This highly electrophilic species then attacks the aromatic ring.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of the synthesis of this compound, deuterium labeling could be employed to probe the nature of the rate-determining step in the Friedel-Crafts acylation.

For many electrophilic aromatic substitution reactions, the initial attack of the electrophile on the aromatic ring is the slow, rate-determining step. In such cases, breaking the C-H (or C-D) bond in the subsequent step is fast, and no significant kinetic isotope effect is observed. However, if the deprotonation step is rate-limiting, a primary kinetic isotope effect (kH/kD > 1) would be expected. Studies on other electrophilic aromatic substitutions have utilized deuterium labeling to investigate these mechanistic details. For instance, hydrogen-deuterium exchange studies on resorcinol have demonstrated a significant kinetic isotope effect in electrophilic aromatic substitution. acs.org Similar experiments on 1,3-difluorobenzene could provide valuable information about the mechanism of its acylation.

Computational Elucidation of Reaction Mechanisms

Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction typically proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring. Computational studies on the Friedel-Crafts acylation of benzene and substituted benzenes have provided a detailed picture of the reaction mechanism.

The generally accepted mechanism involves two main steps:

Electrophilic Attack and Formation of the Wheland Intermediate: The acylium ion then acts as an electrophile and is attacked by the π-electrons of the 1,3-difluorobenzene ring. This leads to the formation of a carbocation intermediate known as the Wheland intermediate or σ-complex. The presence of two electron-withdrawing fluorine atoms on the aromatic ring deactivates it towards electrophilic attack, making this step energetically less favorable compared to the acylation of unsubstituted benzene. Computational models can precisely quantify this deactivating effect by calculating the activation energy for this step.

Deprotonation and Product Formation: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the Wheland intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

Computational studies allow for the detailed mapping of the potential energy surface of the reaction, identifying the transition state structures and their corresponding energies. For instance, DFT calculations can model the geometry of the Wheland intermediate and the transition state leading to its formation, providing crucial data on bond lengths and angles.

Reaction StepIntermediate/Transition StateKey Computational Insights
Acylium Ion Formation[CH₃CH₂CO]⁺[AlCl₄]⁻Often the rate-determining step. Calculations provide the energy barrier for this process.
Electrophilic AttackWheland Intermediate (σ-complex)The energy barrier for this step is increased by the electron-withdrawing fluorine atoms. DFT can quantify this effect.
DeprotonationTransition state for proton abstractionA low-energy process that restores aromaticity.

Grignard Reaction Pathway

An alternative synthetic route to this compound involves the reaction of an organometallic reagent, such as a Grignard reagent, with a suitable precursor like 3,5-difluorobenzonitrile. Computational studies have been instrumental in unraveling the complexities of the Grignard reaction mechanism.

Recent computational investigations have revealed that the Grignard reaction can proceed through two competitive pathways: a polar (nucleophilic) mechanism and a radical (single electron transfer - SET) mechanism. operachem.comresearchgate.net The preferred pathway is highly dependent on the nature of the substrates.

Polar (Nucleophilic) Mechanism: This pathway involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon of the nitrile group. DFT calculations have modeled the formation of a tetra-coordinated magnesium complex in the transition state. operachem.com For substrates that are not sterically hindered and have a higher reduction potential, this is generally the favored mechanism.

Radical (SET) Mechanism: In cases involving sterically hindered substrates or those with low reduction potentials, a single electron transfer from the Grignard reagent to the substrate can occur. operachem.com This results in the formation of a radical ion pair, which then recombines to form the product. Computational studies can predict the likelihood of the SET pathway by calculating the energies of the radical intermediates. The aromatic nature of the substrate can stabilize the radical intermediate, making this pathway more plausible. operachem.com

The elucidation of these reaction mechanisms through computational methods provides a deeper understanding of the factors controlling the synthesis of this compound and its analogues. This knowledge is not only of fundamental scientific interest but also has practical implications for the development of more efficient and selective synthetic methodologies.

Spectroscopic Characterization and Advanced Analytical Techniques for 3,5 Difluoropropiophenone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3,5-Difluoropropiophenone. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis, providing unambiguous assignments of atoms and their connectivity.

The inclusion of fluorine atoms significantly enhances the utility of NMR spectroscopy. The ¹⁹F nucleus is 100% naturally abundant, has a spin of ½, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, comparable to ¹H. wikipedia.org

One of the most significant advantages of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm. wikipedia.org This large dispersion minimizes the likelihood of signal overlap, which can be a challenge in ¹H NMR, especially in complex molecules. thermofisher.com For organofluorine compounds like this compound, the aromatic fluorine signals typically appear in a distinct region of the spectrum. The chemical shift is highly sensitive to the electronic environment, making it a precise probe of molecular structure. alfa-chemistry.com

In this compound, the two fluorine atoms are chemically equivalent and would produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a triplet by coupling to the two adjacent aromatic protons (H-4 and H-6). Furthermore, long-range coupling to the proton at the C-2 position of the aromatic ring is also expected.

High-resolution ¹H NMR of this compound would show characteristic signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the aromatic protons. The aromatic protons would exhibit splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) coupling, providing critical information about the substitution pattern. For instance, the proton at C-4 would appear as a triplet of triplets due to coupling with the adjacent fluorine atoms and the proton at C-2.

¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in The signals for the carbonyl carbon, the aromatic carbons directly bonded to fluorine, and the other aromatic and aliphatic carbons appear in distinct chemical shift regions. The C-F coupling constants (¹JCF, ²JCF, etc.) are large and provide definitive evidence for the proximity of carbon and fluorine atoms.

Predicted NMR Data for this compound

NucleusAtom Position(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H -CH₃ (ethyl)~1.2Triplet (t)J(H,H) ≈ 7.5
-CH₂- (ethyl)~3.0Quartet (q)J(H,H) ≈ 7.5
H-4~7.3Triplet of Triplets (tt)J(H,F) ≈ 8.5, J(H,H) ≈ 2.3
H-2, H-6~7.5Doublet of Triplets (dt)J(H,F) ≈ 5.5, J(H,H) ≈ 2.3
¹³C -CH₃ (ethyl)~8Singlet-
-CH₂- (ethyl)~32Singlet-
C-4~110Triplet (t)²J(C,F) ≈ 25
C-2, C-6~112Doublet of Doublets (dd)²J(C,F) ≈ 22, ⁴J(C,F) ≈ 7
C-1~140Triplet (t)³J(C,F) ≈ 10
C-3, C-5~163Doublet of Doublets (dd)¹J(C,F) ≈ 250, ³J(C,F) ≈ 13
C=O~198Triplet (t)⁴J(C,F) ≈ 4
¹⁹F F-3, F-5~ -108Triplet (t)³J(F,H) ≈ 8.5

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded. Multidimensional NMR experiments are essential for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are adapted to leverage the ¹⁹F nucleus.

¹H-¹H COSY: This experiment maps the coupling network between protons, clearly identifying, for example, the correlation between the methylene and methyl protons of the propiophenone (B1677668) side chain and the couplings between the aromatic protons.

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This powerful 2D technique correlates ¹H and ¹⁹F nuclei that are coupled to each other. It provides a direct and unambiguous method to connect specific proton resonances to the fluorine atoms they are coupled with, which is invaluable for assigning signals in the complex aromatic region. rsc.org

¹H-¹³C HSQC and HMBC: HSQC correlates protons with the carbons they are directly attached to, while HMBC reveals longer-range correlations over two to three bonds. In the context of this compound, HSQC would link the aliphatic and aromatic proton signals to their corresponding carbon signals. HMBC is particularly useful for identifying quaternary carbons and connecting different parts of the molecule, such as correlating the methylene protons to the carbonyl carbon and the C-1 aromatic carbon. thermofisher.com

¹⁹F-¹³C HMBC: This experiment can be designed to show correlations between fluorine and carbon atoms over multiple bonds, further solidifying the structural assignment by leveraging the large and far-reaching ¹⁹F-¹³C coupling constants. thermofisher.com

These multidimensional experiments collectively provide a rich dataset that allows for the complete and confident structural elucidation of this compound and its derivatives. pdx.edu

Vibrational Spectroscopy Analysis (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is highly specific to the molecule's structure and functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The technique is particularly sensitive to polar bonds and is an excellent tool for identifying key functional groups. youtube.com For this compound, the IR spectrum is dominated by several characteristic absorption bands.

The most prominent peak is the strong C=O (carbonyl) stretching vibration, which is expected in the range of 1680-1700 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring. The C-F bonds give rise to strong stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹. The aromatic ring itself produces characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Predicted IR and Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3050 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 3000MediumStrong
Carbonyl (C=O) Stretch1680 - 1700StrongMedium
Aromatic C=C Stretch1580 - 1610Medium-StrongStrong
Aromatic C=C Stretch1450 - 1500Medium-StrongMedium
C-F Stretch1100 - 1350StrongWeak
Aromatic Ring Bending850 - 900StrongWeak

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is complementary to IR spectroscopy, as it is more sensitive to non-polar, symmetric bonds. youtube.com Therefore, the C=C stretching vibrations of the aromatic ring in this compound are expected to produce strong signals in the Raman spectrum. The symmetric aliphatic C-H stretching modes also tend to be strong. In contrast, the polar C=O and C-F stretching vibrations, which are strong in the IR spectrum, are typically weaker in the Raman spectrum. This complementarity is invaluable for a complete vibrational analysis. Each unique molecule produces a distinct Raman spectrum, which serves as a molecular fingerprint, making it a powerful tool for identification and distinguishing between different derivatives or isomers.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Analysis

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and chromophores.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. Aromatic ketones like this compound possess two main types of chromophores that lead to characteristic absorption bands.

π→π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In this compound, these are associated with the aromatic ring and the carbonyl group. They typically result in strong absorption bands, often appearing in the range of 240-280 nm.

n→π* Transitions: This lower-energy transition involves promoting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* anti-bonding orbital. This transition is formally forbidden and thus results in a much weaker absorption band, typically observed at longer wavelengths, around 300-330 nm.

The positions and intensities of these absorption maxima (λmax) are sensitive to the solvent and the presence of substituents on the aromatic ring.

Fluorescence is the emission of light from a molecule after it has absorbed light. While this compound itself may exhibit weak fluorescence, its derivatives can be designed to be highly fluorescent. The introduction of electron-donating or electron-accepting groups, or the extension of the conjugated π-system, can significantly alter the electronic structure and enhance fluorescence quantum yields. These modifications can shift the emission wavelength, making fluorescence spectroscopy a sensitive technique for studying the electronic properties of new derivatives and their interactions with their environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org For a derivative like this compound, electron ionization (EI) mass spectrometry typically begins with the bombardment of the molecule by high-energy electrons, which dislodges an electron to form an energetically unstable molecular ion (M+•). chemguide.co.uk

The molecular weight of this compound is 170.16 g/mol . chemeo.com Its mass spectrum would therefore show a molecular ion peak at a mass-to-charge ratio (m/z) of 170.

The fragmentation of propiophenone and its derivatives is dominated by characteristic cleavage patterns, primarily alpha-cleavage. wikipedia.orgmiamioh.edu This process involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group. wikipedia.orgyoutube.com For this compound, two main fragmentation pathways are anticipated:

Loss of the ethyl radical (•CH₂CH₃): Alpha-cleavage results in the formation of a stable 3,5-difluorobenzoyl cation. This is often the most abundant fragment ion (the base peak) in the spectrum.

Loss of the 3,5-difluorophenyl radical (•C₆H₃F₂): This alternative alpha-cleavage pathway leads to the formation of the propionyl cation.

A less common fragmentation can result in the formation of a 3,5-difluorophenyl cation following the loss of a neutral propionyl radical. The stability of the resulting cations, such as the resonance-stabilized benzoyl cation, heavily influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.ukyoutube.com

Below is a table detailing the expected primary fragments for this compound in an EI-mass spectrum.

m/z ValueAssigned Fragment IonStructure of IonNeutral Loss
170Molecular Ion [M]+•[C₉H₈F₂O]+•-
141[M - C₂H₅]+[C₇H₃F₂O]+•C₂H₅ (Ethyl radical)
57[M - C₆H₃F₂]+[C₃H₅O]+•C₆H₃F₂ (3,5-Difluorophenyl radical)

X-ray Diffraction (XRD) and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise atomic arrangement of a molecule. mdpi.comfzu.cz To perform this analysis, a high-quality single crystal of the this compound derivative is required, typically at least 0.1 mm in size. fzu.cz The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected and analyzed. wikipedia.org

The analysis yields fundamental crystallographic data, including the unit cell dimensions (the basic repeating unit of the crystal), the crystal system, and the space group (describing the symmetry elements). nih.gov From this data, a three-dimensional electron density map is generated, allowing for the determination of the exact position of each atom. fzu.cz For chiral derivatives, SCXRD is the only method that can unambiguously determine the absolute configuration of the molecule. mdpi.com

The table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from an SCXRD experiment.

ParameterHypothetical Value
Chemical FormulaC₉H₈F₂O
Formula Weight170.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.95
b (Å)11.01
c (Å)14.82
α (°)90
β (°)98.50
γ (°)90
Volume (ų)960.5
Z (molecules/unit cell)4

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used primarily for the identification of crystalline phases and the analysis of polycrystalline materials. intertek.comspectroscopyonline.com Unlike SCXRD, which requires a single perfect crystal, PXRD can be performed on a finely ground powder containing a large number of small, randomly oriented crystallites. spectroscopyonline.com

The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle. The resulting diffractogram is a plot of intensity versus 2θ. Each crystalline phase possesses a unique PXRD pattern, which serves as a "fingerprint" for its identification. intertek.comresearchgate.net

This technique is exceptionally useful in pharmaceutical and materials science for:

Identifying polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. researchgate.netyoutube.com

Assessing sample purity: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffractogram. intertek.com

Monitoring structural changes: PXRD can be used to track changes in the crystalline phase due to factors like temperature, humidity, or manufacturing processes. intertek.com

The table below shows representative data that would be obtained from a PXRD analysis of a crystalline this compound derivative, listing the prominent diffraction peaks by their 2θ angle and corresponding d-spacing (the distance between atomic planes in the crystal).

Position [°2θ]d-spacing [Å]Relative Intensity [%]
12.47.1385
18.84.7260
20.54.33100
24.93.5775
28.13.1750

Computational Chemistry and Theoretical Modeling of 3,5 Difluoropropiophenone and Its Interactions

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. mdpi.commdpi.com For 3,5-Difluoropropiophenone, DFT calculations would involve solving the Kohn-Sham equations to approximate the ground-state electron density, from which various molecular properties can be derived. aps.org This approach would yield the most stable three-dimensional arrangement of the atoms (the optimized geometry) by finding the minimum energy conformation on the potential energy surface.

While DFT is a standard method for such analyses, specific peer-reviewed studies detailing the DFT-optimized geometry and a full electronic structure analysis for this compound are not prominently available in the surveyed literature. A typical study would report bond lengths, bond angles, and dihedral angles of the optimized structure, comparing them with experimental data if available.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, an FMO analysis would reveal how the electron-withdrawing fluorine atoms and the carbonyl group influence the energy and distribution of these orbitals, thereby predicting the most likely sites for nucleophilic and electrophilic attack. However, specific published calculations detailing the HOMO-LUMO energies and orbital distributions for this compound could not be identified in the available research literature.

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It is mapped onto a constant electron density surface, using color-coding to indicate different regions of electrostatic potential. Typically, red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are susceptible to nucleophilic attack. openmedicinalchemistryjournal.com

For this compound, an ESP map would highlight the electronegative oxygen of the carbonyl group and the fluorine atoms as regions of high electron density (negative potential). In contrast, the hydrogen atoms of the ethyl group and the aromatic ring would likely show positive potential. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and understanding how the molecule might interact with biological receptors or other reactants. researchgate.net Detailed ESP maps and their quantitative analysis for this compound are not available in the reviewed scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound explores different conformations and its dynamic behavior in various environments (e.g., in a solvent or in a crystal). mdpi.com This technique is particularly useful for flexible molecules to understand their conformational landscape, the stability of different conformers, and the energy barriers between them. tandfonline.com

An MD simulation of this compound would provide insights into the rotation around the single bonds, such as the bond connecting the carbonyl group to the phenyl ring and the bonds within the ethyl group. This would help identify the most populated conformations and understand how intermolecular forces influence its dynamic behavior. Despite the utility of this method, specific MD simulation studies focused on the conformational analysis of this compound have not been found in the surveyed literature.

Quantum Chemical Calculations for Thermochemical Parameters

Quantum chemical calculations are essential for determining the thermochemical properties of molecules, which are fundamental to understanding their stability and reactivity. iupac.org These calculations can predict parameters such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). nist.gov Methods like the Joback group contribution method provide estimations of these properties based on the molecular structure.

For this compound, calculated thermochemical parameters are available from chemical property databases, offering valuable data for thermodynamic assessments. chemeo.com These values provide a theoretical basis for understanding the compound's energy content and stability under standard conditions.

Below is a table of calculated thermochemical and physical properties for this compound.

PropertyValueUnitSource/Method
Enthalpy of Formation (gas, ΔfH°gas)-520.30kJ/molJoback Calculated Property chemeo.com
Gibbs Free Energy of Formation (ΔfG°)-400.49kJ/molJoback Calculated Property chemeo.com
Enthalpy of Fusion (ΔfusH°)20.09kJ/molJoback Calculated Property chemeo.com
Enthalpy of Vaporization (ΔvapH°)44.34kJ/molJoback Calculated Property chemeo.com
Normal Boiling Point (Tboil)494.37KJoback Calculated Property chemeo.com
Normal Melting Point (Tfus)293.76KJoback Calculated Property chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)2.558Crippen Calculated Property chemeo.com

Crystal Structure Prediction and Energetic Optimization

Crystal Structure Prediction (CSP) is a computational field that aims to predict the crystal structure of a molecule based solely on its chemical formula. rsc.org This is achieved by searching for the most thermodynamically stable packing arrangements of the molecule in a crystal lattice. acs.org The process involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energies, often using a combination of force fields and quantum mechanical methods like DFT. schrodinger.com

A successful CSP study for this compound would generate a crystal energy landscape, showing the relative stabilities of different possible polymorphs. rsc.org This is critical in pharmaceutical and materials science, as different polymorphs can have vastly different physical properties. The energetic optimization of these predicted structures ensures that they represent true local minima on the potential energy surface. At present, dedicated CSP studies for this compound are not documented in the accessible scientific literature.

Ligand-Protein Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. openmedicinalchemistryjournal.comelsevierpure.com The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on a scoring function that estimates the binding energy.

If this compound were to be investigated as a potential inhibitor of an enzyme, molecular docking would be a primary tool. The docking simulations would predict its binding pose, identify key interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking) with amino acid residues in the active site, and estimate its binding free energy. nih.gov This information is crucial for understanding its mechanism of action and for guiding the design of more potent analogs. However, specific studies reporting the molecular docking of this compound with any protein target were not found in the reviewed literature.

Binding Affinity Prediction and Selectivity Assessment

The prediction of binding affinity between a small molecule and a protein target is a cornerstone of computational drug design. For this compound, these methods can be employed to identify potential biological targets and to assess the selectivity of its interactions.

Various computational techniques are available for predicting binding affinity. Molecular docking is a widely used method to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. plos.orgresearchgate.net For this compound, docking simulations could be performed against a panel of protein targets to identify those with the highest predicted binding affinity. The results of such simulations would provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding energy.

Quantitative Structure-Activity Relationship (QSAR) studies offer another avenue for predicting binding affinity. researchgate.netimist.ma By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the affinity of novel derivatives of this compound. For instance, a 2D-QSAR model could be developed based on a set of propiophenone (B1677668) analogs with known binding affinities for a particular target. This model could then be used to predict the affinities of newly designed derivatives containing the 3,5-difluorophenyl moiety.

Selectivity is a critical aspect of drug design, and computational methods can be invaluable in its assessment. By comparing the predicted binding affinities of this compound for a primary target against a panel of off-target proteins, its selectivity profile can be estimated. Molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process and can be used to calculate the free energy of binding, offering a more accurate prediction of both affinity and selectivity.

Table 1: Computational Methods for Binding Affinity and Selectivity Prediction

Method Description Application to this compound
Molecular Docking Predicts the preferred orientation and binding energy of a ligand within a protein's active site. Identification of potential protein targets and elucidation of key binding interactions.
QSAR Establishes a quantitative relationship between chemical structure and biological activity. Prediction of binding affinities for novel derivatives based on existing data.
Molecular Dynamics Simulates the time-dependent behavior of a molecular system. Calculation of binding free energies and assessment of binding stability and selectivity.
Halogen Bonding Analysis Specifically evaluates the contribution of halogen bonds to binding affinity. Understanding the role of the fluorine atoms in molecular recognition.

Rational Design of Derivatives

Computational chemistry provides a rational framework for the design of derivatives of a lead compound like this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to guide the design of new ligands. If a crystal structure of a target protein in complex with a ligand is available, or can be reliably modeled, this information can be used to design modifications to the this compound scaffold that enhance its interactions with the active site. For example, functional groups could be added to the propiophenone core to form additional hydrogen bonds or to fill unoccupied hydrophobic pockets within the binding site.

Ligand-based drug design (LBDD) is employed when the structure of the target protein is unknown. This approach relies on the knowledge of a set of molecules that are known to bind to the target. Pharmacophore modeling, a key LBDD technique, can be used to identify the essential three-dimensional arrangement of chemical features that are responsible for biological activity. A pharmacophore model derived from a series of active propiophenone analogs could guide the design of new this compound derivatives that retain these key features.

The strategic incorporation of fluorine atoms is a common strategy in rational drug design. nih.gov The fluorine atoms on the phenyl ring of this compound can influence its metabolic stability and membrane permeability. Computational tools can be used to predict how modifications to the fluorine substitution pattern, or the introduction of fluorine at other positions in the molecule, would affect these properties. For example, replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism and increase the compound's half-life.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an integral part of the rational design process. imist.ma A variety of computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. By evaluating these properties for virtual derivatives of this compound, promising candidates can be prioritized for synthesis and further experimental testing.

Table 2: Strategies for the Rational Design of this compound Derivatives

Design Strategy Description Example Application
Structure-Based Drug Design Utilizes the 3D structure of the target protein to guide ligand design. Adding a hydroxyl group to form a new hydrogen bond with a key active site residue.
Ligand-Based Drug Design Relies on the properties of known active ligands to design new ones. Developing a pharmacophore model from known inhibitors to guide the design of novel analogs.
Fluorine Substitution Strategically incorporates fluorine atoms to modulate properties. Introducing a trifluoromethyl group to enhance metabolic stability and binding affinity.
In Silico ADMET Prediction Computationally estimates pharmacokinetic and toxicity properties. Filtering out virtual derivatives with predicted poor oral bioavailability or high toxicity.

Computational Analysis of Reaction Pathways and Energy Landscapes

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to study the electronic structure of molecules and to calculate the energetics of chemical reactions. researchgate.net By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step.

For the synthesis of this compound, DFT calculations could be used to compare the feasibility of different synthetic routes. For example, the energy barriers for a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with propionyl chloride could be compared with those of alternative synthetic strategies. Such calculations can help in selecting the most efficient reaction conditions and catalysts.

Computational analysis can also be used to understand the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions where the propiophenone moiety can react at different positions, DFT calculations can predict the most likely site of reaction by comparing the activation energies of the competing pathways.

The study of reaction energy landscapes can also aid in the design of new reactions. By understanding the factors that control the reactivity of this compound, it may be possible to design novel transformations that lead to the synthesis of complex and valuable derivatives. For example, computational modeling could be used to explore the feasibility of asymmetric reactions that would introduce a chiral center into the molecule with high enantioselectivity.

Table 3: Computational Tools for Reaction Pathway Analysis

Computational Tool Information Provided Application to this compound Reactions
Density Functional Theory (DFT) Energies of reactants, products, transition states, and intermediates. Construction of reaction energy profiles and identification of rate-determining steps.
Transition State Searching Geometry and energy of the highest energy point along a reaction coordinate. Determination of activation energies and understanding of reaction mechanisms.
Intrinsic Reaction Coordinate (IRC) The minimum energy path connecting a transition state to reactants and products. Confirmation that a located transition state connects the desired reactants and products.
Solvation Models Accounts for the effect of the solvent on the reaction energetics. More accurate prediction of reaction rates and selectivities in solution.

Role as Pharmaceutical Intermediates and Building Blocks

Pharmaceutical intermediates are the chemical compounds that form the foundational building blocks for active pharmaceutical ingredients (APIs). The 3,5-difluorophenyl moiety, which is the core of this compound, is a key component in the development of novel therapeutic agents due to the unique properties imparted by fluorine atoms.

The 3,5-difluorophenyl group is an integral part of novel molecules with potential therapeutic applications. For instance, this structural motif is found in (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol, a compound identified as a novel antidepressant agent. nih.gov The synthesis of such complex molecules relies on the availability of key intermediates that can introduce the desired difluorophenyl group. While the precise synthetic pathway for every such molecule may vary, the use of precursors like this compound is a strategic approach for medicinal chemists to construct new chemical entities with potential bioactivity. The propiophenone side chain also offers a reactive handle for further chemical modifications, allowing for the creation of diverse molecular libraries for screening.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can significantly influence properties such as:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites on the molecule that are susceptible to metabolic degradation by enzymes in the body. This can lead to a longer duration of action for the drug.

Binding Affinity: Fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with its biological target, such as a receptor or an enzyme.

Lipophilicity and Bioavailability: Strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed into the bloodstream, thereby enhancing its bioavailability.

By using this compound as a starting material, chemists can incorporate these beneficial properties into the final drug molecule from an early stage of the synthesis.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. This compound belongs to the chemical class of substituted cathinones, which are known to interact with monoamine transporters. wikipedia.orgnih.gov SAR studies on this class reveal that the nature and position of substituents on the aromatic ring significantly impact their potency and selectivity as monoamine reuptake inhibitors. nih.gov

Key structural features that influence the activity of cathinone analogues include the substitution pattern on the phenyl ring, the length of the alkyl chain, and the nature of the amine group. nih.gov Research on methcathinone analogues has shown that di-substitution on the phenyl ring can have a marked effect on activity at the dopamine transporter (DAT) and serotonin transporter (SERT). For example, a 3,4-difluoro substitution on methcathinone was found to decrease its potency for dopamine release while increasing its potency for serotonin release compared to the parent compound. nih.gov This highlights the sensitivity of the monoamine transporters to the electronic effects and positioning of halogen substituents on the phenyl ring.

Table 1: Comparison of Monoamine Releaser Potency (EC50 nM) for Substituted Methcathinone Analogues in Rat Brain Synaptosomes. nih.gov
CompoundDopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)
Methcathinone53.7545149.6
3,4-Difluoromethcathinone242135038.9
3,4-Dichloromethcathinone19395.140.9

Data presented is for illustrative SAR purposes based on available literature for closely related analogues.

Investigation as Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors are drugs that function by blocking the action of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). wikipedia.org This blockage leads to an increase in the extracellular concentration of these neurotransmitters, enhancing neurotransmission. wikipedia.org Substituted cathinones, the class of compounds to which this compound belongs, are widely recognized for their activity as monoamine reuptake inhibitors and/or releasing agents. wikipedia.orgmdpi.com

Many substituted cathinones exhibit potent activity at the dopamine transporter (DAT). mdpi.com They can act as either inhibitors of dopamine reuptake or as substrates for the transporter, inducing its reversal and causing dopamine release. nih.gov The affinity and potency of these compounds at DAT are highly dependent on their chemical structure. For example, within the α-pyrrolidinophenone series of cathinones, increasing the length of the α-carbon chain generally leads to a higher affinity for DAT. nih.gov While specific data for this compound is not detailed in the provided context, the general SAR principles for cathinones suggest that the difluoro substitution pattern would modulate its interaction with DAT, influencing its potency as a dopamine reuptake inhibitor.

In addition to acting on dopamine transporters, many substituted cathinones also inhibit the reuptake of norepinephrine by blocking the norepinephrine transporter (NET). mdpi.com The selectivity for DAT versus NET can be manipulated through structural modifications. Significantly, the 3,5-difluorophenyl motif has been specifically incorporated into molecules designed as selective norepinephrine reuptake inhibitors. The compound (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol was developed as a novel antidepressant agent that acts as a selective inhibitor of norepinephrine uptake. nih.gov This demonstrates that the 3,5-difluoro substitution pattern, as found in this compound, is a key structural element for achieving potent and selective inhibition at the norepinephrine transporter, making it a valuable scaffold for the discovery of drugs targeting noradrenergic systems.

Derivatives of this compound Show Promise in Medicinal Chemistry

Research into derivatives of this compound and related fluorinated compounds is uncovering a range of potential therapeutic applications, from anticancer to antimicrobial activities. The strategic placement of fluorine atoms on chemical structures is a well-known method in medicinal chemistry to enhance metabolic stability and binding affinity, and recent studies highlight the promise of these derivatives in targeting key biological pathways involved in various diseases.

Emerging Applications in Materials Science and Agrochemical Research

Development of Advanced Materials with Enhanced Properties

The presence of fluorine in monomers can significantly enhance the properties of the resulting polymers and specialty chemicals. While direct polymerization of 3,5-Difluoropropiophenone is not common, its derivatives serve as crucial building blocks for high-performance materials.

Fluorinated polymers are a unique class of materials known for their exceptional chemical resistance, thermal stability, low friction coefficients, and distinct electrical properties. nih.govresearchgate.net These characteristics make them indispensable in a variety of high-tech applications. The synthesis of such polymers often involves the use of fluorinated monomers or intermediates. For instance, fluorinated polyurethanes (FPUs) are synthesized using fluorinated compounds to achieve low surface energy, excellent thermal stability, and chemical inertness. mdpi.com

While there is no direct evidence of this compound being used as a monomer, its structural analogue, 3,5-difluorobenzophenone (B68835), is utilized in the synthesis of poly(ether ether ketone) (PEEK) polymers. wright.edu These PEEK analogues exhibit tailored crystallinity and solubility, making them suitable for applications in electronics, aerospace, and medical devices. wright.edu It is plausible that derivatives of this compound could be chemically modified to act as precursors for specialty polymers with desirable properties such as thermal stability and chemical resistance.

Fluorinated surfactants, another class of specialty chemicals, exhibit superior properties compared to their hydrocarbon counterparts, including lower surface tension and higher thermal stability. nih.gov The synthesis of these surfactants often involves fluorinated building blocks. The 3,5-difluorophenyl group from this compound could potentially be incorporated into surfactant structures to enhance their performance in various industrial applications, including coatings and fire-fighting foams. nih.gov

Fluorinated compounds are increasingly used in the development of advanced optoelectronic materials, including liquid crystals (LCs). The introduction of fluorine atoms can influence the dielectric anisotropy of LC molecules, a key property for their application in display technologies. nih.gov For example, 2,3-difluoroaryl motifs are successful components of negative dielectric anisotropic liquid crystals. nih.govbeilstein-journals.org

Although direct application of this compound in optoelectronics is not documented, its derivatives could serve as intermediates in the synthesis of novel liquid crystals. The difluorinated phenyl ring could be incorporated into the core structure of an LC molecule, potentially influencing its mesomorphic and electro-optical properties. biointerfaceresearch.com The synthesis of liquid crystals often involves multi-step reactions where fluorinated ketones and their derivatives can act as key intermediates. researchgate.net

Role in Agrochemical Synthesis

The introduction of fluorine into agrochemicals can lead to enhanced efficacy, metabolic stability, and target specificity. nih.govccspublishing.org.cn Fluorinated compounds have become a cornerstone in the development of modern pesticides and herbicides.

Many modern pesticides contain fluorinated aromatic rings to enhance their biological activity. nih.gov For instance, flavonoids and their derivatives have applications as insecticides in agriculture. nih.gov The synthesis of such bioactive molecules can involve fluorinated chalcones, which can be derived from fluorinated acetophenones or propiophenones. The 3,5-difluorophenyl moiety could confer desirable properties to a pesticide, such as increased lipophilicity, which can improve its uptake by the target pest. nih.gov

While no commercial pesticides are directly synthesized from this compound, the propiophenone (B1677668) scaffold itself is of interest. Studies have shown that propiophenone and its derivatives exhibit phytotoxic and insecticidal properties. nih.govresearchgate.net This suggests that novel pesticides could be developed by modifying the this compound structure to optimize its biological activity and selectivity.

Fluorine-containing compounds are also prevalent in modern herbicides. nih.gov The presence of fluorine can increase the herbicidal activity and influence the environmental persistence of the compound. For example, 2-(4-aryloxyphenoxy)propionamide derivatives are an important class of herbicides that inhibit the acetyl-CoA carboxylase (ACCase) in weeds. jlu.edu.cnjocpr.com The synthesis of new derivatives in this class often involves fluorinated phenolic or aromatic intermediates.

Research has shown that some acetophenone (B1666503) derivatives can act as effective herbicides. nih.govresearchgate.net This indicates the potential for developing herbicides based on the this compound structure. By modifying the side chain and exploring different substitutions on the phenyl ring, it may be possible to design novel herbicides with improved efficacy and better environmental profiles. The development of such compounds is crucial for sustainable agriculture. mdpi.com

Biotechnology Applications: Synthesis of Fine Chemicals and Novel Bioactive Molecules

Biotechnology offers powerful tools for the synthesis of complex molecules. Enzymatic and microbial transformations can be used to produce fine chemicals and novel bioactive compounds from various precursors. nih.gov

The biotransformation of aromatic compounds, including fluorinated analogues, is an area of active research. nih.gov Enzymes can catalyze specific reactions, such as reductions or oxidations, on fluorinated ketones to produce chiral alcohols or other valuable intermediates. olemiss.edu While specific studies on the biotransformation of this compound are not available, the enzymatic reduction of other fluorinated ketones has been demonstrated. olemiss.edu This suggests that this compound could serve as a substrate for biocatalytic processes to generate enantiomerically pure compounds, which are highly valuable in the pharmaceutical and fine chemical industries.

Amino acetophenones serve as versatile building blocks for the diversity-oriented synthesis of natural product analogs with a range of pharmacological properties. mdpi.com Similarly, this compound could be chemically modified, for example, through amination, to create a library of building blocks for the synthesis of novel bioactive molecules. news-medical.netresearchgate.netmdpi.com The development of efficient synthetic routes to such building blocks is a key area of research in medicinal chemistry and drug discovery. researchgate.netharvard.edu

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Furthermore, AI can optimize the synthetic pathways for these novel derivatives. By analyzing vast datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal conditions, and even propose entirely new, more efficient synthetic routes, thereby enhancing the sustainability of the chemical synthesis process. mdpi.com

Table 1: Hypothetical AI-Driven Screening of Virtual 3,5-Difluoropropiophenone Derivatives

Virtual Derivative ID Predicted Target Predicted Binding Affinity (Ki, nM) Predicted Lipophilicity (logP) Predicted Synthetic Feasibility Score (1-10)
DFP-AI-001 Kinase A 15.2 2.8 8.5
DFP-AI-002 Protease B 45.7 3.1 7.9
DFP-AI-003 Ion Channel C 120.1 2.5 9.1

Advanced High-Throughput Screening Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. thermofisher.cnufl.edu While this compound itself is a building block, the creation and screening of a dedicated compound library based on its scaffold is a promising future direction.

A focused screening library of this compound derivatives could be synthesized and subjected to a battery of HTS assays. Modern HTS techniques, such as Homogeneous Time-Resolved Fluorescence (HTRF), offer robust and scalable platforms for studying protein-protein interactions or enzyme activity. nih.govnih.gov Such assays could be used to screen the library against a wide range of pharmacological targets, including kinases, proteases, and G-protein coupled receptors. The identification of initial hits through HTS would serve as the starting point for more extensive structure-activity relationship (SAR) studies and lead optimization. mdpi.com

The workflow would involve the parallel synthesis of a diverse set of derivatives, followed by automated screening in 384-well or 1536-well plate formats. nih.gov This approach would efficiently map the biological activity landscape of the this compound chemical space, potentially uncovering novel lead compounds for therapeutic development.

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of aromatic ketones, such as this compound, often relies on Friedel-Crafts acylation. This method typically requires stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), which generate significant chemical waste and pose environmental challenges. ijcps.orgresearchgate.net Future research should focus on developing greener, more sustainable synthetic routes to this compound and its derivatives.

Several modern synthetic methodologies align with the principles of green chemistry. These include:

Catalytic Acylation: Utilizing recyclable solid acid catalysts or catalytic amounts of strong acids like trifluoromethanesulfonic acid can replace stoichiometric Lewis acids, minimizing waste. ijcps.orgmdpi.com

Photocatalysis: Visible-light-induced C-H oxidation reactions using air as the oxidant and water as the solvent present a highly atom-economical and environmentally friendly alternative for producing aromatic ketones. chemistryviews.org

Mechanochemistry: Solvent-free or liquid-assisted grinding methods can enhance reaction efficiency, reduce or eliminate the need for hazardous solvents, and lower energy consumption. nih.gov

Aqueous Media: Developing synthetic protocols that can be performed in water, perhaps enabled by designer surfactants, would significantly improve the environmental profile of the synthesis. rsc.org

Adopting these approaches would not only make the production of this compound more sustainable but could also lead to higher yields and simpler purification processes.

Table 2: Comparison of Traditional vs. Potential Green Synthesis Routes for Aromatic Ketones

Feature Traditional Friedel-Crafts Acylation Potential Green Chemistry Approach
Catalyst Stoichiometric AlCl₃ Catalytic solid acid or photocatalyst
Solvent Halogenated organic solvents Water, or solvent-free (mechanochemistry)
Oxidant/Reagent Acyl halides Carboxylic acids, air
Byproducts Large amounts of acidic waste Minimal, often water
Atom Economy Low High

| Catalyst Recyclability | No | Yes |

Exploration of New Pharmacological Targets

The incorporation of fluorine atoms into drug candidates can profoundly influence their pharmacological properties, often leading to improved potency, metabolic stability, and target selectivity. sigmaaldrich.commdpi.com The unique 3,5-difluoro substitution pattern of the propiophenone (B1677668) core makes it an attractive scaffold for targeting a variety of enzymes and receptors that have not yet been explored.

Peptidyl fluoromethyl ketones are known to be effective inhibitors of serine and cysteine proteases, where the fluorinated ketone acts as a reactive "warhead". nih.govnih.gov By analogy, derivatives of this compound could be designed as novel, non-peptidic inhibitors for these enzyme classes, which are implicated in diseases ranging from cancer to viral infections. nih.gov The difluoroaromatic ring can engage in specific interactions within an enzyme's active site, potentially leading to high affinity and selectivity.

Furthermore, the scaffold could be elaborated to target other enzyme families, such as kinases or histone deacetylases, which are central to many disease pathways. The propiophenone side chain offers a versatile point for chemical modification, allowing for the introduction of various functional groups to optimize interactions with specific target proteins.

Application in Novel Material Architectures

Fluorinated compounds are integral to the development of advanced materials due to their high thermal stability, chemical resistance, and unique surface properties. man.ac.ukmdpi.com this compound, as a fluorinated building block, presents a significant opportunity for the creation of novel polymers and functional materials.

A particularly promising avenue is the use of this compound as a monomer in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). Research on the closely related 3,5-difluorobenzophenone (B68835) has shown that its incorporation into PEEK polymers can tailor crystallinity and improve solubility, enhancing processability. wright.edu The propiophenone moiety of this compound offers a pendant group that could be further functionalized post-polymerization, allowing for the creation of materials with tailored properties, such as altered hydrophobicity, cross-linking capabilities, or attachment points for other molecules.

These novel fluorinated polymers could find applications in demanding environments, such as aerospace, electronics, and energy storage, where materials with exceptional thermal, chemical, and electrical properties are required. mdpi.comgriffith.edu.au For example, fluorinated polymers are used in advanced battery components, and materials derived from this compound could be explored for use as binders or protective layers. griffith.edu.au

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3,5-Difluorobenzophenone
4,4'-Difluorobenzophenone
Aluminum trichloride
Poly(aryl ether ketone) (PAEK)
Poly(ether ether ketone) (PEEK)

Q & A

Q. What are the recommended methods for synthesizing 3,5-Difluoropropiophenone in a laboratory setting?

A common approach involves Friedel-Crafts acylation of 3,5-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification is typically achieved via vacuum distillation (bp 52°C at 2 mm Hg) or recrystallization. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound is classified as hazardous (R36/38: irritant to eyes and skin). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a sealed container at 2–8°C in a dry, well-ventilated area. Avoid contact with oxidizers, as decomposition products may form. Waste disposal must comply with local regulations for halogenated organics .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Purity : Gas chromatography (GC) with flame ionization detection (>97% purity threshold) or HPLC with UV-Vis detection at 254 nm .
  • Structural confirmation :
    • ¹H NMR (δ ~2.5 ppm for methylene protons, aromatic splitting patterns for 3,5-F substituents).
    • FT-IR to identify carbonyl stretching (~1680 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
    • High-resolution mass spectrometry (HRMS) for exact mass verification (theoretical m/z 170.15 for C₉H₈F₂O) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data during fluorinated propiophenone derivatization?

Contradictions often arise from electronic effects of fluorine substituents. To address this:

  • Perform in situ reaction monitoring via NMR or Raman spectroscopy to track intermediates.
  • Use density functional theory (DFT) calculations to model substituent effects on reaction pathways (e.g., fluorine’s electron-withdrawing impact on carbonyl reactivity).
  • Compare kinetics under varying conditions (solvent polarity, temperature) to isolate steric vs. electronic contributions .

Q. How can computational modeling predict the physicochemical behavior of this compound in solvent systems?

  • Solubility : Use COSMO-RS or Hansen solubility parameters to estimate solubility in polar aprotic solvents (e.g., DMF, acetone).
  • LogP : Calculate partition coefficients (experimental logP ~2.32) via software like MarvinSuite to predict bioavailability or chromatographic retention.
  • Reactivity : Molecular dynamics simulations can model solvent interactions affecting nucleophilic attack on the carbonyl group .

Q. What experimental design considerations are critical when investigating electronic effects of fluorine substituents in this compound-mediated reactions?

  • Control systems : Synthesize analogs (e.g., 2,4-difluoro or non-fluorinated propiophenone) to isolate fluorine’s positional effects.
  • Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to trace reaction mechanisms in hydrolysis studies.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Methodological Frameworks

  • Data interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with experimental outcomes. For example, reconcile unexpected byproduct formation with literature-reported mechanisms .
  • Structural analysis : Reference crystallographic data (e.g., CCDC entries for related difluorinated compounds) to validate proposed molecular conformations .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoropropiophenone
Reactant of Route 2
Reactant of Route 2
3,5-Difluoropropiophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.